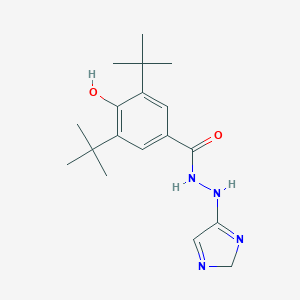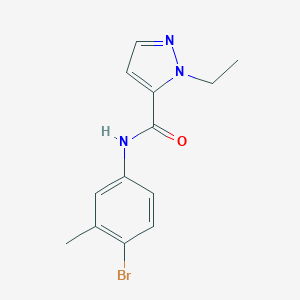
3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide, also known as DBHB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DBHB is a hydrazide derivative that exhibits antioxidant, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide is not fully understood. However, it has been suggested that this compound exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species and inhibiting the production of inflammatory cytokines and chemokines. This compound's anticancer effects may be due to its ability to induce apoptosis and inhibit cell proliferation through the regulation of various signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to protect against oxidative stress-induced damage by reducing the production of reactive oxygen species and increasing the activity of antioxidant enzymes. This compound has also been shown to inhibit the production of inflammatory cytokines and chemokines by regulating the activity of various transcription factors. Additionally, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines by regulating the expression of various genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable under various conditions, making it suitable for long-term storage. However, there are also some limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, this compound has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not fully understood.
Direcciones Futuras
For the study of 3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide include investigating its potential as an anti-aging and neuroprotective agent and further studies on its pharmacokinetics and toxicity in vivo.
Métodos De Síntesis
3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide can be synthesized by reacting 3,5-ditert-butyl-4-hydroxybenzohydrazide with 2H-imidazole-4-carboxaldehyde in the presence of acetic acid and ethanol. The reaction yields this compound as a white crystalline powder with a melting point of 267-269°C.
Aplicaciones Científicas De Investigación
3,5-ditert-butyl-4-hydroxy-N'-(2H-imidazol-4-yl)benzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. This compound has been found to protect against oxidative stress-induced damage in various cell types, including neuronal cells, liver cells, and kidney cells. This compound has also been shown to inhibit the production of inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent. Additionally, this compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Propiedades
Fórmula molecular |
C18H26N4O2 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
3,5-ditert-butyl-4-hydroxy-N//'-(2H-imidazol-4-yl)benzohydrazide |
InChI |
InChI=1S/C18H26N4O2/c1-17(2,3)12-7-11(8-13(15(12)23)18(4,5)6)16(24)22-21-14-9-19-10-20-14/h7-9,23H,10H2,1-6H3,(H,20,21)(H,22,24) |
Clave InChI |
LJVJUALWRSWWTI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NNC2=NCN=C2 |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NNC2=NCN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)





![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)
![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)


![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)

